molecular formula C6H12N2O4 B14345722 Nitroso-2,3-dihydroxypropyl-2-oxopropylamine CAS No. 92177-50-9

Nitroso-2,3-dihydroxypropyl-2-oxopropylamine

Cat. No.: B14345722
CAS No.: 92177-50-9
M. Wt: 176.17 g/mol
InChI Key: LUVOLNSYNLKFKR-UHFFFAOYSA-N
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Description

Nitroso-2,3-dihydroxypropyl-2-oxopropylamine is a chemical compound with the molecular formula C6H12N2O4. It contains a nitroso group, a ketone group, and two hydroxyl groups, making it a versatile molecule in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitroso-2,3-dihydroxypropyl-2-oxopropylamine can be achieved through several methods. One common approach involves the nitrosation of 2,3-dihydroxypropylamine using nitrosyl chloride (NOCl) under controlled conditions . The reaction typically occurs in an aqueous medium at low temperatures to prevent decomposition of the nitroso compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nitroso-2,3-dihydroxypropyl-2-oxopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nitroso-2,3-dihydroxypropyl-2-oxopropylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving nitroso compounds.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Nitroso-2,3-dihydroxypropyl-2-oxopropylamine involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Uniqueness: Nitroso-2,3-dihydroxypropyl-2-oxopropylamine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in both research and industrial applications .

Properties

CAS No.

92177-50-9

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)-N-(2-oxopropyl)nitrous amide

InChI

InChI=1S/C6H12N2O4/c1-5(10)2-8(7-12)3-6(11)4-9/h6,9,11H,2-4H2,1H3

InChI Key

LUVOLNSYNLKFKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(CC(CO)O)N=O

Origin of Product

United States

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